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Compound of Interest

Compound Name: 4-Boronophenylthiocarboxamide

CAS No.: 850589-35-4

Cat. No.: B1447625

Get Quote

Executive Summary: The Dual-Warhead Dilemma
4-Boronophenylthiocarboxamide (4-BPTC) represents a high-potential but complex scaffold

in medicinal chemistry. It integrates two distinct reactive moieties:[1][2]

Thiocarboxamide (

): A classic chelator for metalloenzymes (e.g., Copper in Tyrosinase, Zinc in Carbonic
Anhydrase) and a covalent modifier of N-terminal prolines (e.g., in Macrophage Migration
Inhibitory Factor, MIF).

Boronic Acid (

): A reversible covalent "warhead" that forms tetrahedral adducts with the catalytic serine of
proteases (e.g., uPA, Thrombin,

-lactamase).

The Selectivity Challenge: While this dual functionality can enhance potency via cooperative

binding, it creates a significant selectivity liability. A 4-BPTC inhibitor designed for Tyrosinase
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(melanoma/hyperpigmentation) may inadvertently inhibit serine proteases

(coagulation/fibrinolysis), and vice versa. This guide objectively compares 4-BPTC against

standard alternatives to define its optimal therapeutic window.

Comparative Performance Analysis
The following table contrasts 4-BPTC derivatives with standard inhibitors for its two primary

target classes: Tyrosinase (Metalloenzyme) and uPA (Serine Protease).

Table 1: Comparative Inhibitor Profile
Feature

4-BPTC

Scaffolds

Phenylthiourea

(PTU)

Vaborbactam /

Bortezomib

Amiloride / BC-

11

Primary Class
Dual-Warhead

Hybrid

Thiourea (Metal

Chelator)

Boronic Acid

(Serine Trap)

Amidine /

Isothiourea

Target

Mechanism

Mixed: Cu²⁺

chelation +

Serine trapping

Single: Cu²⁺

chelation

Single: Serine-

OH covalent

adduct

Single: S1

pocket

competitive

Tyrosinase IC50 (High Potency) (Moderate) (Inactive) Inactive

uPA / Protease

Ki (Variable) (Inactive) (Very High) (Moderate)

Selectivity Risk

High: Cross-

reactivity

between

metalloenzymes

& proteases.

Low: Specific to

metalloenzymes

(Cu/Zn).

Moderate: Cross-

reactivity among

serine proteases.

Low: Specific to

trypsin-like

proteases.

Cell Permeability

Moderate

(Boronic acid

limits passive

diffusion).

High.

Low to Moderate

(Requires

transport or

prodrug).

Moderate.

Key Insight: 4-BPTC derivatives often outperform PTU in Tyrosinase inhibition due to the

additional
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stacking interactions of the phenyl ring, but they carry a "protease penalty" absent in simple
thioureas.

Mechanism of Action & Selectivity Pathways
To understand the selectivity profile, we must visualize the competing binding modes. The

diagram below illustrates how the 4-BPTC scaffold interacts with two distinct active sites.

Figure 1: Dual-Warhead Interaction Logic

Target A: Tyrosinase (Metalloenzyme)

Target B: Serine Protease (e.g., uPA)
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SELECTIVITY FILTER:
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Click to download full resolution via product page

Caption: Figure 1. Divergent binding mechanisms of 4-BPTC. The thiocarboxamide group

drives metalloenzyme inhibition, while the boronic acid group drives serine protease inhibition.

Experimental Protocols for Selectivity Validation
To validate the selectivity of a 4-BPTC inhibitor, you must run a Counter-Screening Workflow.

Do not rely on a single assay.

Protocol A: Primary Screen – Tyrosinase Inhibition
(DOPAchrome)
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Validates the efficacy of the thiocarboxamide moiety.

Reagents:

Mushroom Tyrosinase (Sigma T3824), 1000 U/mL in Phosphate Buffer (pH 6.8).

Substrate: L-DOPA (2 mM).

Inhibitor: 4-BPTC serial dilutions (0.1 – 100

) in DMSO.

Workflow:

Incubate 10

inhibitor + 170

buffer + 10

Tyrosinase for 10 min at 25°C.

Add 10

L-DOPA to initiate reaction.

Measurement: Monitor Absorbance at 475 nm (formation of DOPAchrome) kinetically for

20 min.

Data Analysis:

Calculate initial velocity (

). Plot % Inhibition vs. Log[Concentration] to determine IC50.

Success Criteria: IC50 < 10

indicates potent engagement of the copper active site.
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Protocol B: Counter-Screen – Serine Protease Liability
(Trypsin/uPA)
Quantifies the off-target risk from the boronic acid moiety.

Reagents:

Enzyme: Bovine Trypsin or Recombinant uPA.

Substrate: Chromogenic substrate BAPNA (for Trypsin) or S-2444 (for uPA).

Workflow:

Prepare inhibitor concentrations identical to Protocol A.

Mix 10

inhibitor + enzyme in Tris-HCl buffer (pH 8.0). Incubate 15 min.

Add substrate and monitor Absorbance at 405 nm (release of p-nitroaniline).

Selectivity Index (SI) Calculation:

Target SI: > 50. If SI < 10, the boronic acid is dominating the pharmacology, and the

compound is a non-selective "pan-assay interference" candidate.

Optimization Strategy: Tuning the Scaffold
If your 4-BPTC derivative shows poor selectivity (i.e., it kills proteases too effectively), use the

following chemical modifications to shift the balance:
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Modification
Effect on
Tyrosinase

Effect on Protease Recommendation

Bulky Ortho-

Substitution

Minimal impact (active

site is open).

Reduces Affinity:

Steric clash with the

S1 pocket of

proteases.

Recommended: Add -

Me or -Cl at the 2-

position of the phenyl

ring.

Boronate

Esterification (Pinacol)
Neutral.

Reduces Affinity:

Masks the Lewis

acidic boron; requires

hydrolysis to bind

serine.

Prodrug Strategy:

Improves permeability

and reduces acute

protease inhibition.

Thioamide

Amide

Abolishes Activity:

Loss of sulfur-copper

interaction.

Neutral.

Negative Control: Use

to prove the

mechanism is

thiocarboxamide-

dependent.
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Combi-Blocks Product Data. "4-Boronophenylthiocarboxamide (CAS 850589-35-4)."[3][4]

Verification of the specific building block availability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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